![molecular formula C13H12ClNO2 B2687058 Ethyl 2-(chloromethyl)quinoline-3-carboxylate CAS No. 180161-74-4](/img/structure/B2687058.png)
Ethyl 2-(chloromethyl)quinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis
Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a solid compound . Its IUPAC name is ethyl 2-(chloromethyl)-3-quinolinecarboxylate . The InChI code is 1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-(chloromethyl)quinoline-3-carboxylate is prominently used in the synthesis of various quinoline derivatives. For instance, it is a key component in the Chlorotrimethylsilane-Mediated Friedländer Synthesis, yielding high yields of ethyl 2-chloromethyl-3-quinoline carboxylates and related compounds (Degtyarenko et al., 2007). Similarly, it's used for synthesizing novel and structurally intriguing quinoline derivatives such as 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, which have shown promising anti-tubercular and anti-bacterial activities (Li et al., 2019).
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a building block for synthesizing various biologically active compounds. Ethyl 2-(chloromethyl)quinoline-3-carboxylate has been used in the development of new classes of quinoline derivatives with significant potential in drug discovery. These include compounds with notable antitumor activities, as demonstrated in studies on human cancer cell lines (Gao et al., 2018).
Material Science and Liquid Crystal Displays
In the field of material science, derivatives of ethyl 2-(chloromethyl)quinoline-3-carboxylate have been synthesized for use as dyes in liquid crystal displays. Their fluorescent properties and good orientation parameters in nematic liquid crystals make them suitable for this application (Bojinov & Grabchev, 2003).
Optical Applications
Moreover, novel compounds derived from ethyl 2-(chloromethyl)quinoline-3-carboxylate have been investigated for optical applications, such as in the design and manufacturing of organic photodiodes. The remarkable optical behavior and unique response representations of these compounds highlight their potential in advanced optical technologies (Elkanzi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(chloromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNOJJRGRJQERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)quinoline-3-carboxylate |
Citations
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